molecular formula C13H10N2 B6154712 4-(naphthalen-1-yl)-1H-imidazole CAS No. 13682-30-9

4-(naphthalen-1-yl)-1H-imidazole

Cat. No.: B6154712
CAS No.: 13682-30-9
M. Wt: 194.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(naphthalen-1-yl)-1H-imidazole is a heterocyclic aromatic compound that features both an imidazole ring and a naphthalene moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both imidazole and naphthalene, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-yl)-1H-imidazole typically involves the condensation of naphthaldehyde with an imidazole derivative under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-(naphthalen-1-yl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds like 1-(naphthalen-1-yl)ethanone and 1-(naphthalen-1-yl)methanol share the naphthalene moiety but differ in their functional groups.

    Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde and 1H-imidazole-4-carboxylic acid share the imidazole ring but have different substituents.

Uniqueness

4-(naphthalen-1-yl)-1H-imidazole is unique due to the combination of the naphthalene and imidazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other naphthalene or imidazole derivatives .

Properties

CAS No.

13682-30-9

Molecular Formula

C13H10N2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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